E1R
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E1R involves several key steps. One of the primary methods includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transforms into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. This intermediate undergoes catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This compound is then used as an intermediate in the synthesis of the fluorinated this compound structural derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including ozonation, catalytic hydrogenation, and the use of protective groups to ensure the stability and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
E1R undergoes various chemical reactions, including:
Oxidation: The ozonation of N-Boc-protected intermediates.
Reduction: Catalytic hydrogenation to reduce double bonds and eliminate hydroxy groups.
Substitution: Introduction of fluorine atoms to enhance lipophilicity, electronegativity, and bioavailability.
Common Reagents and Conditions
Ozonation: Utilizes ozone to oxidize specific intermediates.
Catalytic Hydrogenation: Employs hydrogen gas and a catalyst to reduce double bonds.
Protective Groups: N-Boc protection is used to stabilize intermediates during synthesis.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced pharmacological properties .
Scientific Research Applications
E1R has been extensively studied for its potential therapeutic applications. Some of the key areas include:
Chemistry: Used as a model compound for studying sigma-1 receptor modulation.
Medicine: Demonstrated potential in treating seizures, depression, and cognitive impairments.
Mechanism of Action
E1R exerts its effects by selectively modulating the sigma-1 receptor, an endoplasmic reticulum membrane protein involved in various cellular processes. The sigma-1 receptor regulates calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing neurotransmitter systems and providing neuroprotective effects . This compound enhances the activity of sigma-1 receptor ligands, leading to improved memory, cognition, and mood .
Comparison with Similar Compounds
E1R is unique among sigma-1 receptor modulators due to its selective allosteric modulation. Similar compounds include:
Piracetam: A non-selective modulator of neurotransmitter systems.
SOMCL-668: Another sigma-1 receptor modulator with different structural properties.
This compound stands out due to its selective modulation and enhanced pharmacological properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-ONGXEEELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031901 |
Source
|
Record name | Methylphenylpiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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